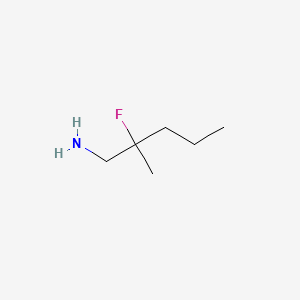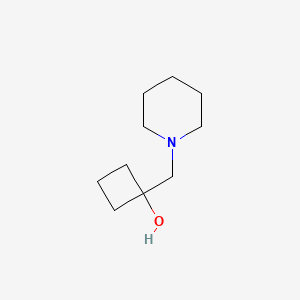
3-(3,5-Difluorphenoxy)pyrrolidinhydrochlorid
Übersicht
Beschreibung
“3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1864063-04-6. It has a molecular weight of 235.66 .
Molecular Structure Analysis
The InChI code for “3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride” is1S/C10H11F2NO.ClH/c11-9-2-1-7 (5-10 (9)12)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride” include a molecular weight of 235.66 . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Pharmakologie: Synthese potenzieller Inhibitoren
In der Pharmakologie wird diese Verbindung als Baustein für die Synthese potenzieller Inhibitoren verwendet, wie z. B. Triazol-substituierte Prolyl-Difluorpyrrolidine, die auf ihre inhibitorische Wirkung auf Enzyme wie Dipeptidylpeptidase-4 untersucht werden . Diese Inhibitoren haben erhebliche Auswirkungen auf die Behandlung von Erkrankungen wie Diabetes und stehen im Fokus der aktiven Forschung.
Materialwissenschaften: Fluorierte Bausteine
In den Materialwissenschaften dient 3-(3,5-Difluorphenoxy)pyrrolidinhydrochlorid als fluorierter Baustein. Seine Einarbeitung in Materialien kann Eigenschaften wie thermische Stabilität und chemische Beständigkeit verbessern, was es wertvoll für die Entwicklung fortschrittlicher Polymere und Beschichtungen macht .
Chemische Synthese: Katalysatoren und Reaktanten
Die Verbindung wird in der chemischen Synthese als Reaktant bei der Herstellung von cyclischen und acyclischen β-Aminofluoralkenen verwendet. Dies geschieht typischerweise über eine Allylierung unter Verwendung von Palladiumkatalysatoren, einem Verfahren zur Einführung von Aminogruppen in Verbindungen .
Landwirtschaft: Fluorchemie in Agrochemikalien
Obwohl keine direkten Hinweise auf die Verwendung von This compound in der Landwirtschaft gefunden wurden, spielt die Fluorchemie eine entscheidende Rolle bei der Entwicklung von Agrochemikalien. Fluorierte Verbindungen weisen häufig eine verbesserte biologische Aktivität und Stabilität auf, was sie zu Kandidaten für die Entwicklung von Pestiziden und Herbiziden macht .
Umweltwissenschaften: Forschung zu Toxizität und Abbau
Die Forschung in den Umweltwissenschaften kann die Untersuchung der Toxizität, des Abbaus und der Umweltauswirkungen fluorierter Verbindungen wie This compound umfassen. Das Verständnis dieser Aspekte ist entscheidend für die Beurteilung der Umweltsicherheit neuer Chemikalien .
Biochemie und medizinische Forschung: Arzneimittelentwicklung
In der Biochemie und medizinischen Forschung sind fluorierte Verbindungen dafür bekannt, die Wirksamkeit und Selektivität von Arzneimitteln zu verbessern. This compound könnte auf sein Potenzial in der Arzneimittelentwicklung untersucht werden, insbesondere zur Verbesserung der Eigenschaften von pharmazeutischen Wirkstoffen .
Industrielle Anwendungen: Spezialchemikalien
Industriell kann This compound bei der Synthese von Spezialchemikalien verwendet werden, die für ihre Anwendungen spezifische fluorierte Strukturen benötigen, z. B. bei der Herstellung von Elektronik oder als Zwischenprodukte bei komplexen chemischen Synthesen .
Forschungsanwendung: Analytisches und synthetisches Werkzeug
Für Forschungszwecke ist diese Verbindung ein wertvolles analytisches und synthetisches Werkzeug. Es kann verwendet werden, um die Auswirkungen von Fluor auf die molekulare Struktur und Reaktivität zu untersuchen, und als Standard- oder Referenzmaterial in analytischen Methoden wie NMR, HPLC, LC-MS und UPLC .
Wirkmechanismus
The mechanism of action of 3-(3,5-DFPH) is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules and thus facilitating various chemical reactions. Additionally, 3-(3,5-DFPH) is believed to act as an acid, protonating other molecules and thus facilitating the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-DFPH) are not well understood. However, it has been shown to have some antifungal activity, suggesting that it may have potential applications in the treatment of fungal infections. Additionally, 3-(3,5-DFPH) has been shown to have some antioxidant activity, suggesting that it may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,5-DFPH) is a useful compound for laboratory experiments due to its solubility in water and other organic solvents. Additionally, its relatively low melting point makes it easy to handle and use in laboratory experiments. However, its relatively low solubility in water may limit its use in some experiments. Additionally, its high cost may be a limitation for some experiments.
Zukünftige Richtungen
The potential applications of 3-(3,5-DFPH) are still being explored. Future research may focus on the development of new compounds based on 3-(3,5-DFPH) and the exploration of its potential applications in the treatment of various diseases. Additionally, further research may focus on the development of new synthesis methods for 3-(3,5-DFPH) and the optimization of existing methods. Finally, further research may focus on the investigation of the biochemical and physiological effects of 3-(3,5-DFPH) and the exploration of its potential applications in the treatment of various diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,5-difluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-7-3-8(12)5-10(4-7)14-9-1-2-13-6-9;/h3-5,9,13H,1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVWVPVUIORASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864063-04-6 | |
| Record name | 3-(3,5-difluorophenoxy)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(tert-Butoxycarbonyl)amino]-3-methylbutanethioic S-acid](/img/structure/B1471334.png)



![3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471339.png)
![4-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1471341.png)






![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1471348.png)
